Sulfate de bleu nil

Vue d'ensemble

Description

Il s'agit d'une poudre cristalline bleu foncé soluble dans l'eau et l'éthanol, mais insoluble dans les solvants organiques . Le sulfate de bleu nil est largement utilisé dans la coloration biologique et histologique, où il confère une couleur bleue aux noyaux cellulaires et peut être utilisé conjointement avec la microscopie à fluorescence .

Applications De Recherche Scientifique

Nile blue sulfate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Nile Blue Sulfate, also known as Nile Blue A Sulfate, is primarily used as a stain in biology and histology . Its primary targets are cell nuclei and lipids within cells . It imparts a blue color to cell nuclei and differentiates between neutral lipids (triglycerides, cholesteryl esters, steroids) which are stained pink and acids (fatty acids, chromolipids, phospholipids) which are stained blue .

Mode of Action

Nile Blue Sulfate interacts with its targets by imparting color to them. This is achieved through the process of staining, where the compound binds to specific cellular components and changes their color . This allows for the visualization of these components under a microscope . The compound’s interaction with lipids is particularly noteworthy, as it can differentiate between neutral lipids and acidic lipids based on the color they are stained .

Biochemical Pathways

It is known that the compound plays a role in the visualization of lipids within cells . This can be particularly useful in studying lipid metabolism and related biochemical pathways.

Pharmacokinetics

As a stain used in biological and histological studies, it is typically applied directly to the sample and observed under a microscope . Therefore, its bioavailability is largely dependent on its ability to bind to its targets and impart color to them.

Result of Action

The primary result of Nile Blue Sulfate’s action is the staining of cell nuclei and lipids within cells . This allows for the visualization of these components under a microscope . The compound’s ability to differentiate between neutral and acidic lipids based on the color they are stained can provide valuable information about the lipid composition of the sample .

Action Environment

The action of Nile Blue Sulfate can be influenced by various environmental factors. For instance, the compound’s fluorescence shows especially in nonpolar solvents with a high quantum yield . Additionally, the absorption and emission maxima of Nile Blue Sulfate are strongly dependent on pH and the solvents used . These factors can influence the compound’s staining action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Nile Blue A sulfate plays a significant role in biochemical reactions due to its ability to stain acidic components such as phospholipids, nucleic acids, and fatty acids by imparting a dark blue color, while neutral lipids like triglycerides are stained pink or red . This staining property is crucial for distinguishing between different types of lipids in biological samples. Nile Blue A sulfate interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions, which facilitate its binding to specific cellular components .

Cellular Effects

Nile Blue A sulfate has notable effects on various cell types and cellular processes. It is used to stain cell nuclei, providing a blue color that aids in visualizing cellular structures . Additionally, Nile Blue A sulfate is employed in fluorescence microscopy to detect the presence of polyhydroxybutyrate granules in both prokaryotic and eukaryotic cells .

Molecular Mechanism

The molecular mechanism of Nile Blue A sulfate involves its interaction with acidic cellular components. It binds to phospholipids, nucleic acids, and fatty acids, resulting in a color change that facilitates the visualization of these molecules . Nile Blue A sulfate’s fluorescent properties are highly dependent on the pH and the solvents used, with its absorption and emission maxima varying accordingly . This solvatochromism allows Nile Blue A sulfate to be used in different experimental conditions to study various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nile Blue A sulfate can change over time. Studies have shown that the fluorescence duration of Nile Blue A sulfate in ethanol is shorter than that of Nile red, indicating differences in stability and degradation . The compound’s stability and long-term effects on cellular function are influenced by factors such as pH and solvent environment, which can affect its fluorescence properties and staining efficiency .

Dosage Effects in Animal Models

The effects of Nile Blue A sulfate vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses are generally well-tolerated . Studies have shown that Nile Blue A sulfate can be used to stain tissues in animal models, providing valuable insights into lipid distribution and metabolism . The threshold effects and potential toxicity at high doses necessitate careful dosage optimization in experimental settings.

Metabolic Pathways

Nile Blue A sulfate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that are essential for lipid synthesis and degradation . The compound’s ability to stain lipids makes it a valuable tool for studying metabolic flux and changes in metabolite levels in different biological samples .

Transport and Distribution

Within cells and tissues, Nile Blue A sulfate is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as pH and solvent environment, which affect its binding affinity and staining properties . Nile Blue A sulfate’s transport and distribution are crucial for its effectiveness as a staining agent in histological and biochemical studies.

Subcellular Localization

Nile Blue A sulfate exhibits specific subcellular localization, primarily targeting acidic compartments such as lysosomes . This localization is facilitated by its binding to acidic components within these organelles, resulting in a distinct color change that aids in visualizing subcellular structures . The compound’s subcellular localization is essential for its function as a staining agent, allowing researchers to study the distribution and dynamics of cellular components.

Méthodes De Préparation

Le sulfate de bleu nil peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de la chloracétylbenzylamine avec la nitrobenzophénone . Les conditions réactionnelles incluent généralement l'utilisation d'un solvant tel que l'éthanol et d'un catalyseur pour faciliter la réaction. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des voies réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Le sulfate de bleu nil subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, faire bouillir une solution de this compound avec de l'acide sulfurique produit du rouge nil (oxazone de bleu nil), qui est un composé distinct présentant des propriétés fluorescentes différentes . Les réactifs courants utilisés dans ces réactions comprennent l'acide sulfurique pour l'oxydation et divers agents réducteurs pour les réactions de réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Biologie et histologie : Il est utilisé pour colorer les noyaux cellulaires et détecter la présence de granules de polyhydroxybutyrate dans les cellules.

Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à se lier à des cibles moléculaires et à des voies spécifiques. Dans la coloration biologique, il se lie aux noyaux cellulaires et à d'autres composants cellulaires, conférant une couleur bleue. En photothérapie dynamique, le this compound agit comme un photosensibilisateur, générant des espèces réactives de l'oxygène lors de l'exposition à la lumière, ce qui peut induire la mort cellulaire dans les tissus ciblés .

Comparaison Avec Des Composés Similaires

Le sulfate de bleu nil peut être comparé à d'autres composés similaires tels que :

Bleu de méthylène : Un autre colorant utilisé dans la coloration biologique, mais avec des propriétés et des applications de coloration différentes.

Éosine Y : Un agent de coloration fluorescent utilisé pour colorer les globules rouges et les protéines.

Le this compound est unique dans sa capacité à colorer à la fois les lipides neutres et acides, ce qui en fait un outil polyvalent dans les applications biologiques et histologiques .

Activité Biologique

Nile Blue A, a synthetic dye belonging to the phenoxazine family, has garnered significant attention in biological research due to its unique fluorescence properties and potential applications in cellular imaging and therapeutic delivery. This article delves into the biological activity of Nile Blue A, highlighting its mechanisms of action, binding characteristics with DNA, and applications in cellular studies.

Nile Blue A is known for its strong fluorescence and photostability, making it suitable for various biological applications. Its chemical structure allows it to interact with biomolecules, particularly DNA, where it exhibits dual site binding characteristics. Research indicates that Nile Blue A can bind to calf thymus DNA (CT-DNA) in a cooperative manner, with a binding constant of at certain concentrations . This interaction is crucial as it can lead to photosensitization effects that may induce DNA damage through electron transfer mechanisms .

Binding Characteristics

The binding of Nile Blue A to DNA is characterized by two distinct modes:

- Cooperative Binding : At lower concentrations of Nile Blue A, the binding increases cooperatively.

- Non-Cooperative Binding : At higher concentrations, the binding shifts to a non-cooperative mode.

The binding parameters are summarized in the following table:

| Binding Mode | Binding Constant (M⁻¹) | Cooperativity Factor | Excluded Binding Sites |

|---|---|---|---|

| Cooperative | 2680 | 240 | 56.66 |

| Non-Cooperative | N/A | N/A |

1. Cell Imaging and Mitochondrial Targeting

Cationic derivatives of Nile Blue A have been developed for live-cell imaging due to their excellent mitochondrial permeability and solvatochromism. These derivatives show enhanced fluorescence in lipophilic environments compared to aqueous media, making them suitable for studying mitochondrial dynamics . In HeLa cells, cationic Nile Blue demonstrated selective accumulation in mitochondria, which is critical for evaluating mitochondrial function and drug delivery systems .

2. Antiproliferative Activity

Studies have shown that Nile Blue analogs exhibit significant antiproliferative activity against yeast cells (Saccharomyces cerevisiae). One such analog, BaP1, was observed to induce cell death through mechanisms involving vacuole membrane permeabilization . This highlights the potential use of Nile Blue derivatives in therapeutic applications targeting cell proliferation.

Case Study 1: Interaction with DNA

A study investigated the interaction between Nile Blue A and DNA using spectroscopy techniques. The results indicated that Nile Blue A could induce DNA photosensitization leading to potential cytotoxic effects under specific conditions .

Case Study 2: Mitochondrial Imaging

In a live-cell imaging experiment, cationic Nile Blue derivatives were used to visualize mitochondrial dynamics in HeLa cells. The findings showed that these dyes could effectively highlight mitochondrial structures while remaining stable against oxidative stress .

Propriétés

Numéro CAS |

3625-57-8 |

|---|---|

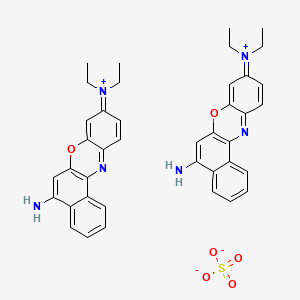

Formule moléculaire |

C20H20N3O5S- |

Poids moléculaire |

414.5 g/mol |

Nom IUPAC |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;sulfate |

InChI |

InChI=1S/C20H19N3O.H2O4S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;1-5(2,3)4/h5-12,21H,3-4H2,1-2H3;(H2,1,2,3,4)/p-1 |

Clé InChI |

FQSXHOFWIJVSDY-UHFFFAOYSA-M |

SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |

SMILES canonique |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]S(=O)(=O)[O-] |

Key on ui other cas no. |

3625-57-8 |

Numéros CAS associés |

2381-85-3 (Parent) |

Synonymes |

Cresyl Fast Violet Nile Blue nile blue A perchlorate Nile Blue perchlorate nile blue sulfate Nile Blue tetrafluoroborate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.